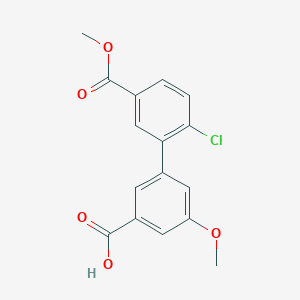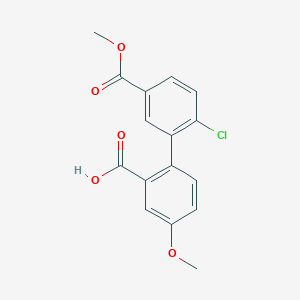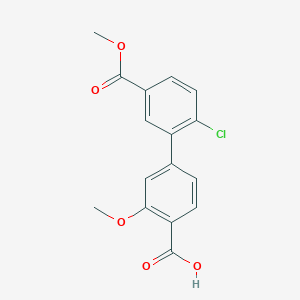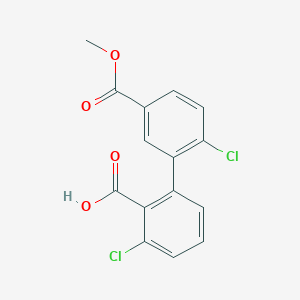
3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, commonly known as CMPCM, is an organic compound with a wide range of applications in synthetic chemistry, biochemistry and pharmacology. This compound has been extensively studied over the past few decades due to its unique properties and broad range of potential applications.
科学研究应用
CMPCM has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as the antifungal agent fluconazole, as well as a reagent for the synthesis of a variety of other organic compounds. CMPCM has also been used in the synthesis of aryl amides, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, CMPCM has been used in the synthesis of peptide-based drugs and as a starting material for the synthesis of a variety of heterocyclic compounds.
作用机制
The mechanism of action of CMPCM is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, CMPCM has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, CMPCM has been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPCM are largely unknown due to the limited research available. However, it has been shown to have some effect on the metabolism of drugs and other compounds in vitro. Specifically, CMPCM has been shown to inhibit the activity of cytochrome P450 enzymes and proteases, which are involved in the metabolism of drugs and other compounds. Additionally, CMPCM has been shown to have some effect on the expression of certain genes involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
The main advantage of using CMPCM in laboratory experiments is its availability and relative ease of synthesis. Additionally, its unique properties make it an attractive choice for the synthesis of a wide variety of compounds. However, there are some limitations to using CMPCM in laboratory experiments. For example, the compound is relatively unstable and may degrade quickly in the presence of certain catalysts or other compounds. Additionally, CMPCM is not soluble in water, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on CMPCM. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential applications of CMPCM in the synthesis of pharmaceuticals and other biologically active compounds. Finally, additional research is needed to explore the potential therapeutic applications of CMPCM in humans and other organisms.
合成方法
CMPCM can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-5-methoxybenzoic acid with ethyl chloroformate to form the corresponding ethyl ester, followed by the reaction of the ester with 5-methoxycarbonylphenol. The overall reaction scheme is as follows:
2-Chloro-5-methoxybenzoic acid + Ethyl chloroformate → Ethyl 2-chloro-5-methoxybenzoate
Ethyl 2-chloro-5-methoxybenzoate + 5-Methoxycarbonylphenol → 3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid
属性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-12-6-10(5-11(7-12)15(18)19)13-8-9(16(20)22-2)3-4-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJLXSQTKLVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691983 |
Source


|
| Record name | 2'-Chloro-5-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261939-96-1 |
Source


|
| Record name | 2'-Chloro-5-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)










